Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
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Overview
Description
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an isopropyl group, a methylsulfanyl group, and an amine group attached to a pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine typically involves the reaction of 3-methylsulfanyl-pyrazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid
- (S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide
Uniqueness
Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-methylsulfanylpyrazin-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7(2)12-6-8-9(13-3)11-5-4-10-8/h4-5,7,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWDBODODFPBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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